2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid
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Overview
Description
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid is a complex organic compound that features a naphtho[2,3-b]thiophene core linked to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid typically involves multi-step organic reactions. One common method includes the functionalization of the naphtho[2,3-b]thiophene core, followed by the introduction of the benzoic acid group. Key steps may involve:
Formation of the Naphtho[2,3-b]thiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and naphthalene precursors.
Functionalization: The core structure is then functionalized using various reagents to introduce the desired substituents.
Coupling with Benzoic Acid: The final step involves coupling the functionalized naphtho[2,3-b]thiophene with a benzoic acid derivative under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would typically involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .
Scientific Research Applications
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Signaling Pathways: Affecting pathways such as the MAPK signaling pathway, which is involved in cell growth and differentiation.
Inducing Oxidative Stress: Leading to cell death through mechanisms like ferroptosis.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]thiophene: Shares the core structure but lacks the benzoic acid moiety.
Thiophene Derivatives: Compounds like thiophene-2-boronic acid pinacol ester have similar thiophene rings but different substituents.
Uniqueness
2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid is unique due to its combination of a naphtho[2,3-b]thiophene core with a benzoic acid group. This unique structure imparts specific chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
88220-30-8 |
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Molecular Formula |
C20H14O2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(benzo[f][1]benzothiol-2-ylmethyl)benzoic acid |
InChI |
InChI=1S/C20H14O2S/c21-20(22)18-8-4-3-7-15(18)10-17-11-16-9-13-5-1-2-6-14(13)12-19(16)23-17/h1-9,11-12H,10H2,(H,21,22) |
InChI Key |
SKNZEUGQDWQMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=C(S3)CC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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